3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-butoxyphenyl)methylidene]propanehydrazide
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Overview
Description
3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that features a benzodiazole ring and a butoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the condensation of 3-(1H-1,3-benzodiazol-1-yl)propanehydrazide with 4-butoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in apoptosis and inhibition of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,3-benzodiazol-1-yl)benzoic acid: Shares the benzodiazole ring but differs in its functional groups.
3-(1H-indol-5-yl)-1,2,4-oxadiazole: Contains a similar heterocyclic structure but with different substituents.
Uniqueness
3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to its combination of a benzodiazole ring and a butoxyphenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H24N4O2 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(4-butoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C21H24N4O2/c1-2-3-14-27-18-10-8-17(9-11-18)15-23-24-21(26)12-13-25-16-22-19-6-4-5-7-20(19)25/h4-11,15-16H,2-3,12-14H2,1H3,(H,24,26)/b23-15+ |
InChI Key |
JYLOKDWITLLGPA-HZHRSRAPSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
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